4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)thiomorpholine
Description
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(1-ethyl-3-thiomorpholin-4-ylsulfonylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S2/c1-4-18-10-13(15(21)20-12(3)9-11(2)16-20)14(17-18)25(22,23)19-5-7-24-8-6-19/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFSKORXQKCALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)thiomorpholine (CAS Number: 1986427-35-3) exhibits significant biological activities, particularly due to its pyrazole moieties and the thiomorpholine structure. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure
The compound consists of a thiomorpholine ring linked to a sulfonamide group, which is further connected to two pyrazole units. The structural formula can be represented as follows:
Purity and Synthesis
According to supplier data, the compound is available with an estimated purity of over 90% for research purposes .
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds with pyrazole structures often exhibit antioxidant and anti-inflammatory activities. Pyrazoles are known for their ability to scavenge free radicals and inhibit inflammatory pathways. In molecular docking studies, derivatives similar to this compound have shown promising results in inhibiting key enzymes involved in inflammation .
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria. For instance, related pyrazole compounds have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .
Anticancer Potential
The biological activity of pyrazole derivatives extends into anticancer research , where they have been noted for their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may interact with cellular signaling pathways involved in cell proliferation and survival .
- Enzyme Inhibition : The sulfonamide group may play a critical role in inhibiting enzymes such as carbonic anhydrase or certain kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties help modulate ROS levels, reducing oxidative stress which is linked to various diseases including cancer.
- Cell Cycle Arrest : Certain studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, contributing to their anticancer effects.
Study 1: Antioxidant Activity Evaluation
In a study evaluating the antioxidant activity of various pyrazole derivatives, the compound exhibited a significant reduction in lipid peroxidation levels, indicating its potential as a therapeutic agent in oxidative stress-related diseases.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of related compounds against clinical isolates of E. coli and S. aureus using the agar disc diffusion method. The results indicated that compounds structurally similar to this thiomorpholine derivative displayed effective inhibition zones, suggesting a promising avenue for developing new antibiotics.
Study 3: Anticancer Activity
A recent investigation into the anticancer properties of pyrazole derivatives revealed that compounds with similar structural features induced apoptosis in breast cancer cell lines through the activation of caspase pathways.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of pyrazole derivatives. The compound has demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anticancer Potential
Research has indicated that compounds containing pyrazole and thiomorpholine structures exhibit anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival . Preliminary studies suggest that this specific compound could be further explored for its potential as an anticancer agent.
Anti-inflammatory Effects
The sulfonyl group present in the compound is believed to contribute to anti-inflammatory effects. Compounds with similar functionalities have been shown to reduce inflammation in various animal models, suggesting that this compound could be evaluated for therapeutic efficacy in inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences :
- Functional Groups : The sulfonyl and carbonyl groups in the target compound increase hydrophilicity compared to the coumarin-based hybrids, which prioritize lipophilicity for membrane penetration .
- Molecular Weight : The target compound’s higher estimated molecular weight (~450 vs. 275.37 for ) may influence pharmacokinetics, such as absorption and bioavailability.
Q & A
Q. Methodological Answer :
- Multi-Technique Validation : Combine -NMR, -NMR, and HRMS to cross-verify functional groups (e.g., sulfonyl peaks at ~125–130 ppm in -NMR) .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., thiomorpholine ring conformation) via single-crystal analysis .
- IR Consistency : Confirm carbonyl (C=O, ~1670 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches across batches .
Advanced Note : Discrepancies in -NMR splitting (e.g., pyrazole protons) may arise from tautomerism; use variable-temperature NMR to assess dynamic effects .
What strategies are recommended for assessing the purity of thiomorpholine-linked heterocycles?
Q. Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., ±0.3% tolerance) .
- Melting Point Consistency : Sharp MPs (e.g., 198.2°C for triazole-pyrazole hybrids) indicate purity; deviations >2°C suggest impurities .
How can computational modeling predict the bioactivity of pyrazole-thiomorpholine hybrids?
Q. Advanced Answer :
- Molecular Docking : Use AutoDock Vina to map interactions with targets (e.g., kinases, GPCRs). For example, the sulfonyl group may hydrogen-bond with Arg residues in binding pockets .
- QSAR Models : Correlate substituent electronegativity (e.g., 3,5-dimethylpyrazole) with IC₅₀ values to prioritize synthetic targets .
- MD Simulations : Assess thiomorpholine ring flexibility under physiological conditions (e.g., solvation in explicit water models) .
How should researchers address contradictions in reported biological activity data for similar compounds?
Q. Advanced Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations (e.g., 10 µM) .
- Metabolic Stability Tests : Compare microsomal half-lives (e.g., human vs. rat liver microsomes) to isolate species-specific effects .
- Control Compounds : Include reference inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies) to validate assay conditions .
What green chemistry approaches are viable for synthesizing pyrazole-thiomorpholine derivatives?
Q. Methodological Answer :
- Solvent-Free Reactions : Use eutectic mixtures (e.g., choline chloride-urea) for chalcone intermediates, achieving 70–85% yields .
- Catalyst Recycling : Recover copper catalysts via aqueous extraction (e.g., 3x washing with brine) to reduce metal waste .
- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 30 min for cyclocondensation) while maintaining yields .
What advanced techniques resolve ambiguities in heterocyclic ring conformations?
Q. Advanced Answer :
- SC-XRD : Single-crystal X-ray diffraction confirms bond angles (e.g., 117.5° for N-S-N in thiomorpholine) and torsional strain .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare experimental vs. theoretical dihedral angles .
How can structure-activity relationships (SAR) guide derivative design?
Q. Advanced Answer :
- Substituent Scanning : Replace the 1-ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
- Bioisosteric Replacement : Swap the thiomorpholine sulfur with oxygen (morpholine) to modulate lipophilicity (clogP ±0.5) .
What methodologies address low solubility in pyrazole-sulfonyl derivatives?
Q. Methodological Answer :
- Salt Formation : Convert free bases to hydrochloride salts (e.g., using HCl/Et₂O) to enhance aqueous solubility .
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays to balance solubility and cytotoxicity .
How can researchers ensure reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
